molecular formula C12H12Cl4N2 B042978 3,3'-Dichlorobenzidine dihydrochloride CAS No. 612-83-9

3,3'-Dichlorobenzidine dihydrochloride

Cat. No.: B042978
CAS No.: 612-83-9
M. Wt: 326 g/mol
InChI Key: BXAONUZFBUNTQR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,3’-Dichlorobenzidine dihydrochloride is an organic compound that is primarily used in the production of diarylide yellow pigments It is known to interact with dna and cause mutations , suggesting that DNA could be a potential target.

Mode of Action

It is known to cause gene mutations in animal cells and dna damage in human cells when metabolized in the body . This suggests that the compound may interact with DNA, leading to structural changes that result in mutations.

Pharmacokinetics

It is known that the compound has a relatively low solubility in water , which may impact its bioavailability.

Result of Action

The primary result of the action of 3,3’-Dichlorobenzidine dihydrochloride is the induction of tumors in laboratory animals . This is likely due to its mutagenic effects on DNA, leading to uncontrolled cell growth and the formation of tumors.

Action Environment

The action of 3,3’-Dichlorobenzidine dihydrochloride can be influenced by environmental factors. For instance, it is known to degrade rapidly when exposed to natural sunlight in water or air . This suggests that light exposure can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3,3’-Dichlorobenzidine dihydrochloride is thought to interact with various biomolecules. It undergoes metabolism through N-acetylation resulting in the metabolites N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine .

Cellular Effects

3,3’-Dichlorobenzidine dihydrochloride has been shown to cause DNA damage in human cells when metabolized in the body . It is also genotoxic in animals . There is strong evidence that 3,3’-dichlorobenzidine exposure results in gene mutation in animal cells .

Molecular Mechanism

It is structurally similar to benzidine, a known carcinogen, and it is believed that it may share a similar mechanism in causing bladder cancer in humans .

Temporal Effects in Laboratory Settings

3,3’-Dichlorobenzidine dihydrochloride is stable, but it may be sensitive to air or light . It is photolabile in water and susceptible to rapid photolysis in sunlit surface water .

Dosage Effects in Animal Models

In animal studies, 3,3’-Dichlorobenzidine dihydrochloride has been shown to increase the incidence of tumors

Metabolic Pathways

3,3’-Dichlorobenzidine dihydrochloride is thought to be widely distributed throughout the body . It undergoes metabolism through N-acetylation resulting in the metabolites N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine .

Transport and Distribution

3,3’-Dichlorobenzidine dihydrochloride has a relatively high log Koc, suggesting that it will have a low mobility in soil and will bind strongly to solid phases in soil, sediment, and sludges . It is thought to be widely distributed throughout the body .

Properties

IUPAC Name

4-(4-amino-3-chlorophenyl)-2-chloroaniline;dihydrochloride
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InChI

InChI=1S/C12H10Cl2N2.2ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;;/h1-6H,15-16H2;2*1H
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InChI Key

BXAONUZFBUNTQR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl.Cl
Source PubChem
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Molecular Formula

C12H10Cl2N2.2ClH, C12H12Cl4N2
Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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DSSTOX Substance ID

DTXSID1020433
Record name 3,3'-Dichlorobenzidine dihydrochloride
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Molecular Weight

326.0 g/mol
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Physical Description

3,3'-dichlorobenzidine dihydrochloride is a light tan powder. (NTP, 1992), Other Solid; Water or Solvent Wet Solid, White to light-gray solid; [HSDB] Light tan solid; [CAMEO]
Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-, hydrochloride (1:2)
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Record name 3,3'-Dichlorobenzidine dihydrochloride
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Readily sol in alcohol; slightly soluble in water
Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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Impurities

A typical sample /of 3,3'dichlorobenzidine dihydrochloride/ contains 10 trace metals in concn ranging from < 0.001 to 14 mg/kg each (The Upjohn Company) ... from another company ... /impurities are listed as/ 0.2% maximal insolubles in hydrochloric acid (Bofors Lakeway, Inc).
Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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Color/Form

White crystals; white to light-gray powder, Needles

CAS No.

612-83-9
Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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Record name 3,3'-Dichlorobenzidine dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main industrial applications of 3,3'-Dichlorobenzidine dihydrochloride?

A1: this compound is primarily used as an intermediate in the production of pigments. These pigments are incorporated into various materials, including printing inks, textiles, paints, and plastics. []

Q2: How is occupational exposure to this compound monitored?

A2: Biological monitoring is crucial for individuals working with this compound. This involves analyzing urine samples for the presence of the compound itself, as well as examining hemoglobin for adducts formed by its metabolic byproducts. This two-pronged approach provides a reliable assessment of exposure levels. []

Q3: What research has been conducted on the toxicological properties of 3,3'-Dichlorobenzidine and its congeners?

A4: Studies have explored the binding affinity of benzidine and related compounds, including 3,3'-Dichlorobenzidine, to hemoglobin. [] This research provides insights into the potential for these compounds to interact with biological systems and their potential toxicological effects.

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